molecular formula C21H25N5O3S B12128616 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-ethoxyphen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-ethoxyphen yl)acetamide

Cat. No.: B12128616
M. Wt: 427.5 g/mol
InChI Key: BVNNRRFHYPVGEE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3-(methylethoxy)phenyl substituent at the 5-position of the triazole ring and an acetamide group linked via a sulfur atom.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O3S/c1-4-28-17-10-8-16(9-11-17)23-19(27)13-30-21-25-24-20(26(21)22)15-6-5-7-18(12-15)29-14(2)3/h5-12,14H,4,13,22H2,1-3H3,(H,23,27)

InChI Key

BVNNRRFHYPVGEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-[3-(Methylethoxy)Phenyl]-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclization of a thiosemicarbazide intermediate, adapted from methods reported for HIV-1 CA inhibitors:

Step 1: Preparation of 3-(Methylethoxy)Phenyl Thiosemicarbazide

  • Reagents : 3-(Methylethoxy)benzaldehyde, thiosemicarbazide, ethanol, catalytic HCl.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 78–82%.

Step 2: Cyclization to Form Triazole-3-Thiol

  • Reagents : NaOH (2 M), iodine (I₂) in ethanol.

  • Conditions : Stirring at 25°C for 12 hours.

  • Mechanism : Oxidative cyclization mediated by iodine.

  • Yield : 65–70%.

Coupling with 4-Ethoxyphenylamine

The final step involves forming the acetamide bond with 4-ethoxyphenylamine:

Step 4: Amide Bond Formation

  • Reagents : 4-Ethoxyphenylamine, HOBt (Hydroxybenzotriazole), EDCI (Ethyl dimethylaminopropyl carbodiimide), DCM.

  • Conditions : 0°C to 25°C over 4 hours.

  • Optimization : Use of EDCI/HOBt suppresses racemization.

  • Yield : 75–80%.

Alternative Methodologies and Comparative Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs click chemistry to construct the triazole ring:

  • Azide Precursor : 3-(Methylethoxy)phenyl azide.

  • Alkyne Component : Propargylamine-derived intermediate.

  • Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1).

  • Yield : 70–75%.

Table 1: Comparison of Triazole Formation Methods

MethodYield (%)Reaction Time (h)Scalability
Oxidative Cyclization65–7012Moderate
CuAAC70–756High

Solid-Phase Synthesis for High-Throughput Production

Recent advancements have explored solid-supported synthesis to streamline purification:

  • Resin : Wang resin functionalized with Rink amide linker.

  • Coupling Agents : PyBop/DIEA in CH₂Cl₂.

  • Advantage : Reduces intermediate isolation steps.

  • Yield : 60–65% (over 4 steps).

Critical Reaction Optimization Parameters

Solvent and Temperature Effects

  • Alkylation Step : DMF outperforms THF due to better solubility of K₂CO₃.

  • Amide Coupling : Dichloromethane (DCM) minimizes side reactions compared to acetonitrile.

Table 2: Solvent Optimization for Alkylation

SolventTemperature (°C)Yield (%)Purity (%)
DMF608598
THF607290
Acetone606888

Protecting Group Strategies

  • Boc Protection : Used for the amino group during triazole formation to prevent unwanted side reactions.

  • Deprotection : TFA/DCM (1:1) at 25°C for 2 hours.

Analytical Characterization and Quality Control

Key analytical data for intermediates and the final compound align with literature reports:

  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

  • Mass Spectrometry : [M+H]⁺ = 418.1 (calculated: 418.0).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.54–7.02 (m, aromatic-H), 4.05 (q, OCH₂CH₃).

Industrial-Scale Considerations

  • Cost-Efficiency : Use of K₂CO₃ instead of Cs₂CO₃ reduces material costs by 40%.

  • Waste Management : Ethanol/water mixtures enable recycling of iodine reagents .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Pharmacological Activity
  • Reverse Transcriptase Inhibition: AM34 () exhibits nanomolar-range inhibition (Ki = 0.12 nM) against HIV-1 reverse transcriptase, attributed to hydrogen bonding via the 2-hydroxyphenyl group and ethoxyphenyl-enhanced lipophilicity . The target compound’s 3-(methylethoxy)phenyl group may similarly engage hydrophobic interactions but lacks the hydroxyl group critical for hydrogen bonding in AM33.
  • Anti-Inflammatory/Anti-Exudative Activity :

    • Furan-2-yl analogs () show anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting triazole-thioacetamide derivatives broadly modulate inflammatory pathways .
    • The 4-ethoxyphenyl group in the target compound may reduce cyclooxygenase (COX) inhibition compared to methoxy or nitro-substituted analogs () due to steric and electronic effects .
  • Anticancer Potential: Nitro-substituted analogs (e.g., compound 22 in ) demonstrate antiproliferative activity via ROS generation, but the target compound’s ethoxy group may confer lower cytotoxicity .

Key Research Findings and Trends

Substituent Position Matters :

  • 2-Hydroxyphenyl (AM34) > 3-Methoxy (Compound 1) > 3,4,5-Trimethoxy () in enzyme inhibition due to hydrogen bonding and steric accessibility .

Ethoxy vs. Methoxy :

  • Ethoxy groups (as in the target compound) improve metabolic stability but may reduce potency compared to methoxy analogs in COX inhibition .

Triazole Core Flexibility :

  • The 1,2,4-triazole-thioacetamide scaffold is versatile, accommodating diverse substituents for tailored activity (e.g., antiviral vs. anticancer) .

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. Its structure incorporates a triazole ring, amine groups, and various aromatic substituents, which contribute to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular formula of the compound is C19H20N5O2SC_{19}H_{20}N_{5}O_{2}S, with a molecular weight of 401.5 g/mol. The presence of a triazole ring enhances its ability to interact with biological macromolecules, while the ethoxy and methoxy groups may influence its pharmacokinetic properties.

Preliminary studies indicate that the compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The triazole moiety is known for its capacity to bind metal ions and interact with enzymes, potentially leading to inhibition or modulation of enzymatic activities.
  • Antiproliferative Activity : Similar compounds have demonstrated efficacy against cancer cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest.
  • Antimicrobial Properties : The structural features suggest potential activity against bacterial and fungal pathogens.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Details
Antiproliferative Exhibits significant growth inhibition in MCF-7 breast cancer cells with IC50 values reported around 0.56 µM .
Antimicrobial Preliminary screening indicates moderate to good activity against various bacterial strains .
Enzyme Interaction Potential inhibition of key metabolic enzymes due to structural similarity with known inhibitors.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphenyl)acetamide:

  • Antiproliferative Studies : A study on similar triazole derivatives indicated that modifications at specific positions significantly affect antiproliferative activity against cancer cell lines. For instance, compounds with meta-substituted phenyl groups showed enhanced potency against MCF-7 cells .
  • Enzyme Inhibition Research : Research on triazole-based compounds has highlighted their role as inhibitors of tubulin polymerization, revealing that structural variations can lead to distinct mechanisms of action .
  • Antimicrobial Activity : A broad screening approach demonstrated that derivatives sharing structural similarities with this compound exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by thioether linkage and acetamide coupling. Key steps include:

  • Cyclocondensation : Reaction of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or methanol .
  • Thiolation : Introduction of the thioether group using mercapto-triazole intermediates, often requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Acetamide coupling : Amidation via chloroacetyl chloride or carbodiimide-mediated coupling with 4-ethoxyaniline . Optimization : Yields improve with controlled temperatures (60–80°C), inert atmospheres (N₂), and TLC monitoring .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and triazole ring protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • IR Spectroscopy : Key stretches include N-H (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition to assess anti-inflammatory/antidiabetic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematic replacement of the 3-(methylethoxy)phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on potency .
  • Triazole Modifications : Compare 1,2,4-triazole with 1,2,3-triazole or tetrazole analogs to evaluate ring stability and target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with amino acid residues in target enzymes) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reevaluation : Test conflicting compounds across a broader concentration range (e.g., 0.1–100 µM) to rule out assay-specific thresholds .
  • Membrane Permeability Assessment : Use Caco-2 cell models or PAMPA assays to differentiate intrinsic activity from bioavailability limitations .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. How can computational chemistry predict this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in enzymes (e.g., EGFR kinase) over 100 ns trajectories to assess triazole-thioether flexibility .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions to prioritize analogs .

Q. What synthetic strategies enhance selectivity in derivative formation?

  • Protecting Group Strategies : Use trityl groups to shield reactive sites during heterocyclic modifications, followed by deprotection with TFA .
  • Regioselective Alkylation : Optimize solvent polarity (e.g., DMF vs. THF) and base strength (NaH vs. K₂CO₃) to control substitution at the triazole N-1 vs. N-4 positions .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bioorthogonal functional groups .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized analogs) to pull down binding proteins .
  • ROS Detection : Flow cytometry with DCFH-DA to measure reactive oxygen species (ROS) induction in cancer cells .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepConditionsYield (%)Reference
Triazole cyclizationEthanol, reflux, 12 h65–75
Thioether formationDMF, K₂CO₃, 60°C, 6 h80–85
Acetamide couplingCH₂Cl₂, EDC/HOBt, RT, 24 h70–78

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Reference
4-Ethoxyphenyl8.2 (S. aureus)12.5 (MCF-7)
3-Nitrophenyl15.628.7
4-Methoxybenzyl4.59.8

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